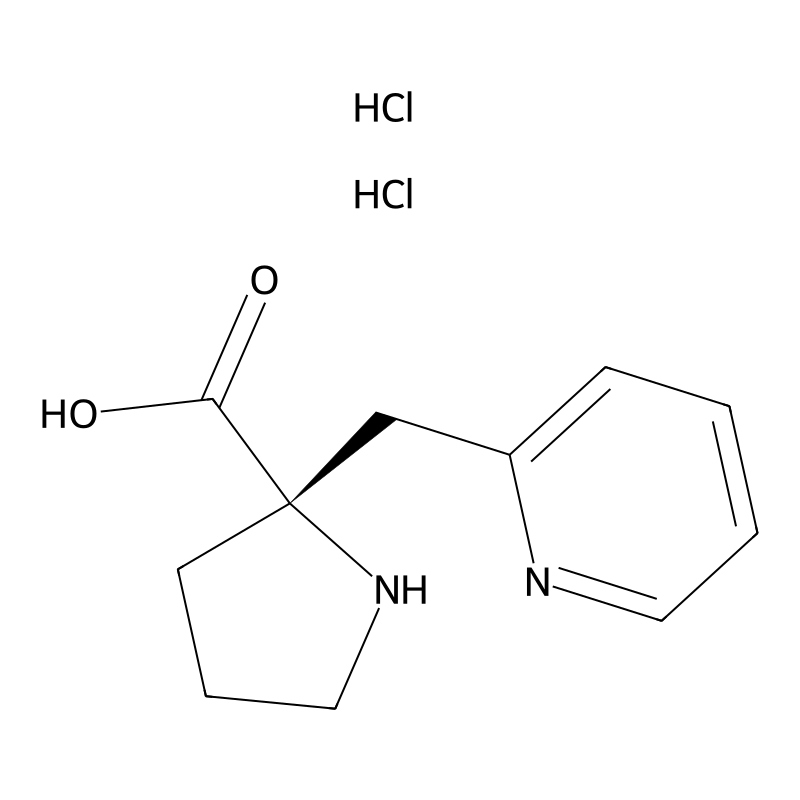(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl is a chiral compound that belongs to the class of proline derivatives. It features a pyridinylmethyl substituent at the alpha position of the proline structure, which is a five-membered cyclic amino acid. The hydrochloride salt form (2HCl) indicates that it is a protonated species, enhancing its solubility in aqueous environments. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceutical agents.
- Nucleophilic substitutions: The nitrogen atom in the pyridine ring can act as a nucleophile.
- Amide bond formation: The carboxylic acid group of proline can react with amines to form amides, which are crucial in peptide synthesis.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives.
These reactions make it versatile for synthesizing more complex molecules.
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl exhibits various biological activities:
- Neuroprotective effects: Some studies suggest that proline derivatives can have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial activity: Compounds with similar structures have shown promise against various bacterial strains.
- Modulation of neurotransmitter systems: Proline derivatives may influence neurotransmitter release and receptor activity, impacting mood and cognitive functions.
These activities underscore its relevance in pharmacological research.
Several methods for synthesizing (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl have been reported:
- Direct alkylation: Starting from proline, alkylation with 2-pyridinemethyl bromide under basic conditions can yield the desired product.
- Resolution techniques: Enantiomerically pure forms can be obtained through chiral resolution methods involving chromatography or enzymatic processes.
- Multi-step synthesis: Involves several reactions starting from simpler amino acids or derivatives, incorporating protection and deprotection steps to ensure selectivity.
These methods highlight the compound's synthetic accessibility and adaptability for further modifications.
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl has several applications:
- Pharmaceutical development: It serves as a scaffold for developing new drugs targeting neurological disorders.
- Research tool: Used in studies investigating proline metabolism and its effects on cellular processes.
- Synthetic intermediate: Acts as a precursor in synthesizing more complex organic molecules, particularly in medicinal chemistry.
Interaction studies involving (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl focus on its binding affinities with various biological targets:
- Receptor binding assays: Investigating how this compound interacts with neurotransmitter receptors to understand its potential effects on brain function.
- Enzyme inhibition studies: Evaluating its ability to inhibit specific enzymes related to disease pathways, providing insights into therapeutic mechanisms.
These studies are critical for elucidating its pharmacological profile.
Similar compounds include:
- (S)-Proline
- Structure: Basic proline structure without substituents.
- Unique Aspect: Essential amino acid involved in collagen synthesis.
- (S)-alpha-(3-Pyridinylmethyl)-proline
- Structure: Similar to (S)-alpha-(2-Pyridinylmethyl)-proline but with a different position of the pyridine ring.
- Unique Aspect: Different pharmacological properties due to structural variations.
- (S)-N-Methylproline
- Structure: Proline derivative with a methyl group on the nitrogen atom.
- Unique Aspect: Enhanced lipophilicity affecting bioavailability.
- (S)-alpha-(4-Pyridinylmethyl)-proline
- Structure: Another positional isomer of pyridinylmethyl-prolines.
- Unique Aspect: Potentially different interaction profiles with biological targets.
Comparison TableCompound Unique Aspect (S)-alpha-(2-Pyridinylmethyl)-proline Chiral compound with neuroprotective potential (S)-Proline Essential amino acid for collagen synthesis (S)-alpha-(3-Pyridinylmethyl)-proline Different pharmacological properties (S)-N-Methylproline Enhanced lipophilicity (S)-alpha-(4-Pyridinylmethyl)-proline Varying interaction profiles
| Compound | Unique Aspect |
|---|---|
| (S)-alpha-(2-Pyridinylmethyl)-proline | Chiral compound with neuroprotective potential |
| (S)-Proline | Essential amino acid for collagen synthesis |
| (S)-alpha-(3-Pyridinylmethyl)-proline | Different pharmacological properties |
| (S)-N-Methylproline | Enhanced lipophilicity |
| (S)-alpha-(4-Pyridinylmethyl)-proline | Varying interaction profiles |
This comparison highlights how (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl stands out due to its unique structure and potential applications in drug development and biological research.






